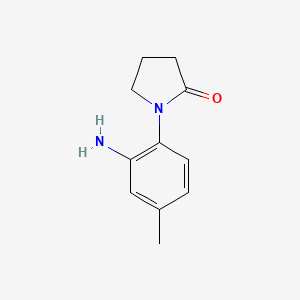

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidinone Core in Contemporary Organic Synthesis

The five-membered pyrrolidinone ring is a recurring motif in numerous pharmacologically important agents and natural products. researchgate.netmdpi.com This heterocyclic system is valued for its ability to confer favorable physicochemical properties upon a molecule, including enhanced solubility and metabolic stability. wikipedia.org The sp³-hybridized carbon atoms of the saturated ring system allow for a three-dimensional exploration of chemical space, a crucial factor in designing molecules that can effectively interact with complex biological targets like enzymes and receptors. nih.gov

In organic synthesis, the pyrrolidinone scaffold is a versatile intermediate. researchgate.net Its functional groups—the amide carbonyl and the adjacent methylene (B1212753) groups—provide reactive sites for various chemical transformations. This versatility has led to the development of numerous synthetic methodologies for constructing and functionalizing the pyrrolidinone ring, making it an accessible and valuable component for building diverse molecular libraries. google.com The significance of this scaffold is underscored by its presence in a wide range of compounds exhibiting diverse biological activities, including antibacterial, anticancer, antifungal, and anticonvulsant properties. researchgate.net

| Compound Name | Core Structure | Noted Biological Significance |

|---|---|---|

| Piracetam | 2-Pyrrolidinone | Nootropic agent |

| Ethosuximide | Pyrrolidine-2,5-dione | Anticonvulsant medication |

| Doxapram | N-Ethylpyrrolidinone derivative | Respiratory stimulant |

| Cotinin | N-Methylpyrrolidinone derivative | Metabolite of nicotine |

Overview of N-Aryl Pyrrolidinones in Advanced Chemical Research and Design

N-Aryl pyrrolidinones are a specific subclass in which the nitrogen atom of the lactam is directly attached to an aromatic ring. This structural modification significantly influences the molecule's electronic properties, conformation, and potential for biological activity. These compounds are recognized as important moieties in a variety of bioactive substances and pharmaceutical drugs. acs.org

The synthesis of N-Aryl pyrrolidinones has been an area of active research, with several efficient methods being developed. These include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and reductive amination strategies. acs.orgorganic-chemistry.org The ability to readily introduce a wide range of substituted aryl groups allows chemists to fine-tune the steric and electronic properties of the final compound, a key strategy in modern drug design. made-in-china.com Research into N-Aryl pyrrolidinones has explored their potential as quorum sensing inhibitors, which could offer a novel approach to antibacterial therapy by disrupting bacterial communication rather than directly killing the cells. made-in-china.com

| Synthetic Method | Key Reagents/Catalysts | Description |

|---|---|---|

| Reductive Amination of Diketones | Diketone, Aryl Amine, Reducing Agent (e.g., Iridium-catalyzed transfer hydrogenation) | A one-pot reaction that forms the pyrrolidine (B122466) ring and the N-Aryl bond through successive reductive amination steps. acs.org |

| Palladium-catalyzed Carboamination | γ-(N-Arylamino)alkenes, Vinyl Bromides, Palladium Catalyst | An intramolecular cyclization process that forms the pyrrolidine ring with high diastereoselectivity. organic-chemistry.org |

| Reaction with Cyclic Ethers | Aryl Amine, Cyclic Ether (e.g., THF), POCl₃, DBU | A facile method for preparing N-aryl-substituted azacycles from readily available starting materials. organic-chemistry.org |

Research Rationale and Contextualization for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one within Complex Chemical Architectures

The compound this compound is a strategically designed molecule that is best understood as a versatile synthetic intermediate or molecular building block rather than a final therapeutic agent. Its value in the synthesis of complex chemical architectures stems from the specific arrangement of its functional groups.

The structure combines the established pyrrolidinone pharmacophore with an N-aryl substituent that is further functionalized with a primary amino group and a methyl group. The primary aromatic amine is a particularly valuable functional handle. Its position ortho to the point of attachment to the pyrrolidinone nitrogen is critical, as this arrangement is a well-known precursor for constructing fused heterocyclic systems. This amino group can readily participate in a variety of subsequent chemical reactions, including:

Cyclization Reactions: The ortho-amino group can be reacted with various one- or two-carbon synthons to build new rings, leading to the formation of complex polycyclic systems such as benzodiazepine, quinazoline, or other fused heteroaromatic structures, which are prevalent in medicinal chemistry.

Derivatization: The amine can be easily acylated, sulfonated, or alkylated to generate large libraries of derivatives for structure-activity relationship (SAR) studies.

Conversion to Other Functional Groups: Through diazotization, the amino group can be converted into a wide range of other substituents (e.g., hydroxyl, halides, cyano), further expanding its synthetic utility.

The methyl group on the phenyl ring also plays a role by influencing the molecule's lipophilicity and steric profile, which can be used to modulate its interaction with biological targets and affect its pharmacokinetic properties. Therefore, the research rationale for a compound like this compound is centered on its potential to serve as a key starting material for the efficient, modular synthesis of more complex and potentially pharmacologically active molecules.

| Property | Information |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Core Scaffold | Pyrrolidin-2-one |

| Key Functional Groups | Lactam (cyclic amide), N-Aryl group, Primary Aromatic Amine, Methyl Group |

| Primary Synthetic Utility | Intermediate for the synthesis of complex, fused heterocyclic systems. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNQMLSTCVEMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 2 Amino 4 Methylphenyl Pyrrolidin 2 One Synthesis and Transformations

Elucidation of Reaction Pathways and Identification of Transition States

The formation of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one likely proceeds through an intramolecular cyclization of a suitable acyclic precursor, such as N-(2-halo-4-methylphenyl)-4-aminobutanamide. A common and powerful method for achieving such transformations is the palladium-catalyzed Buchwald-Hartwig amidation. The reaction pathway for this intramolecular C-N bond formation is generally understood to involve a series of well-defined steps within a catalytic cycle.

Computational studies on analogous intramolecular amidation reactions provide insight into the plausible transition states. nih.gov The key cyclization step, a 5-exo-trig process, is generally considered to be both thermodynamically and kinetically favorable. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations on similar systems have shown that the activation energy for such intramolecular cyclizations is influenced by the nature of the substituents on the aromatic ring and the side chain. nih.gov For the formation of a five-membered ring, the transition state typically involves the nitrogen atom attacking the carbon atom of the C-X bond (where X is a halide) that is coordinated to the palladium catalyst. The geometry of this transition state is crucial in determining the reaction rate and any potential stereochemical outcome.

Alternative pathways, such as radical cyclizations, can also be envisioned. rsc.orgresearchgate.net For instance, a 5-endo-trig radical cyclization, while historically considered disfavored by Baldwin's rules, has been shown to be a viable pathway for the formation of five-membered rings under certain conditions. rsc.orgresearchgate.net Computational analyses have indicated that the barriers for 5-endo-trig radical cyclizations can be surmounted, particularly when the reaction is promoted by polar effects, geometric constraints, or spin delocalization. rsc.org

Table 1: Calculated Activation Barriers for Analogous Radical Cyclizations

| Radical Cyclization Type | Substituent Effects | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 5-endo-trig | Unsubstituted | 9.5 - 16.3 | rsc.org |

Role of Reactive Intermediates in Catalytic Cycles

In the context of a palladium-catalyzed synthesis of this compound, the catalytic cycle involves several key reactive intermediates. The cycle is initiated by the oxidative addition of an aryl halide precursor to a low-valent palladium(0) complex. This step forms a palladium(II)-aryl halide intermediate. Subsequent coordination of the pendant amino group of the butanamide side chain to the palladium center, followed by deprotonation with a base, generates a palladium(II)-amido complex.

This palladium(II)-amido intermediate is poised for the crucial intramolecular C-N bond-forming step. Reductive elimination from this complex yields the desired this compound and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the ligands on the palladium catalyst plays a critical role in stabilizing these intermediates and facilitating the elementary steps of the catalytic cycle.

Figure 1: Proposed Catalytic Cycle for the Synthesis of this compound

This diagram illustrates a simplified catalytic cycle for the palladium-catalyzed intramolecular amidation to form the target compound.

Kinetic and Thermodynamic Considerations in Reaction Control and Product Distribution

The regioselectivity and yield of the synthesis of this compound are governed by kinetic and thermodynamic parameters. The intramolecular cyclization to form the five-membered pyrrolidinone ring is generally favored over potential intermolecular reactions, particularly at low concentrations, due to the entropic advantage of the intramolecular process.

The competition between different ring-closing pathways, such as a 5-exo versus a 6-endo cyclization, is a key consideration. For the formation of the pyrrolidinone ring, the 5-exo-trig cyclization is typically kinetically favored according to Baldwin's rules. researchgate.net However, the thermodynamic stability of the resulting product also plays a crucial role. In the case of this compound, the formation of the five-membered lactam is generally a thermodynamically favorable process. researchgate.net

Reaction conditions such as temperature, solvent, and the nature of the catalyst and base can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures and shorter reaction times tend to favor the kinetically controlled product, which is the one formed via the lowest activation energy barrier. berkeley.edu Conversely, higher temperatures and longer reaction times can allow for the equilibration of intermediates and lead to the formation of the most thermodynamically stable product. berkeley.edu

Examination of Stereochemical Outcomes and Diastereoselectivity

The structure of this compound does not inherently contain a stereocenter unless a substituent is introduced on the pyrrolidinone ring. However, if a chiral precursor is used, for instance, one with a substituent at the 4-position of the butanamide chain, the stereochemical outcome of the cyclization becomes a critical aspect.

In such cases, the diastereoselectivity of the reaction would depend on the mechanism of the C-N bond formation. For a palladium-catalyzed intramolecular amidation, the stereochemistry of the existing chiral center can influence the facial selectivity of the reductive elimination step, leading to the preferential formation of one diastereomer over the other. This has been observed in the diastereoselective synthesis of various substituted pyrrolidines. nih.gov The conformation of the palladium-amido intermediate prior to reductive elimination would be a key determinant of the final stereochemistry.

Computational Chemistry and Theoretical Studies of 1 2 Amino 4 Methylphenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing profound insights into the electronic characteristics of molecules. For 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, DFT methods are employed to calculate its electronic structure, assess its thermodynamic stability, and predict its reactivity.

The optimization of the molecular geometry using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), is the first step to obtaining a stable conformation at the lowest energy state. researchgate.netjocpr.com From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sciforum.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the reactivity of the molecule. These descriptors help in predicting how this compound might interact with other molecules or biological targets. mdpi.comscirp.org

Table 1: Key DFT-Calculated Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electron Affinity (A) | -ELUMO | Ability to accept an electron. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Tendency of electrons to escape from a system. mdpi.com |

This table outlines the theoretical framework for DFT calculations. The specific values are dependent on the chosen computational method and have not been explicitly published for this compound.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating sites prone to electrophilic attack, while positive potential would be expected around the hydrogen atoms of the amino group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and flexibility. nih.gov

For this compound, MD simulations can explore its conformational landscape. The molecule possesses rotatable bonds, particularly the bond connecting the phenyl ring to the pyrrolidinone nitrogen, which allows for various spatial arrangements (conformers). A rigorous conformational analysis is crucial as the biological activity of a molecule is often dependent on a specific conformation that fits into a biological target's binding site. researchgate.net MD simulations can identify the most stable and frequently occurring conformers in different environments, such as in a vacuum or in a solvent like water. scispace.com

When studying the interaction of this compound with a protein target, MD simulations are invaluable for assessing the stability of the ligand-protein complex. scispace.comresearchgate.net After docking the molecule into the protein's active site, an MD simulation can be run for tens to hundreds of nanoseconds. The stability of the complex is then analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD indicates that the ligand remains securely bound in the active site. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule and protein are more flexible or rigid during the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental to ligand-based drug design, where the design of new molecules is guided by the properties of known active compounds, especially when the 3D structure of the biological target is unknown.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific target. This involves calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for each compound and then using statistical methods to build a regression model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov A robust QSAR model, validated through methods like leave-one-out cross-validation (q²) and external test sets, can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. nih.gov

Pharmacophore modeling is a key component of ligand-based design. A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target.

A pharmacophore model can be generated from a set of active molecules that includes this compound. This model then serves as a 3D query to search large chemical databases for other molecules that possess the same critical features in the correct spatial orientation. frontiersin.org This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential "hits" for further investigation. nih.govnih.gov This strategy accelerates the discovery of novel chemical scaffolds that may exhibit the desired biological activity. frontiersin.org

CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.gov These methods provide a more detailed and intuitive understanding of the structure-activity relationship compared to 2D-QSAR.

In a CoMFA/CoMSIA study involving analogs of this compound, the molecules would first be aligned based on a common structural core. The steric and electrostatic fields around each molecule are then calculated at various grid points. nih.gov CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a red contour in an electrostatic map might suggest that electronegative groups are detrimental to activity. nih.gov

Table 2: Example of 3D-QSAR Model Statistical Parameters for Pyrrolidine (B122466) Analogues

| Parameter | Description | CoMFA Model Example | CoMSIA Model Example |

|---|---|---|---|

| q² | Cross-validated correlation coefficient (predictive ability) | 0.651 | 0.661 |

| r² | Non-cross-validated correlation coefficient (goodness of fit) | 0.882 | 0.803 |

| Field Contribution | Percentage contribution of different fields to the model | Steric: 59.8%, Electrostatic: 40.2% | Steric, Electrostatic, H-bond Donor, H-bond Acceptor |

Data derived from a study on diverse pyrrolidine analogues as DPP-IV inhibitors. nih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. acs.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated frequencies correspond to specific bond stretches, bends, and torsions. For this compound, this would allow for the assignment of key peaks in the experimental IR spectrum, such as the C=O stretch of the lactam ring and the N-H stretches of the primary amine. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated relative to a standard (e.g., tetramethylsilane). This aids in the assignment of signals in the experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum.

Understanding Molecular Recognition and Interaction Profiles via Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov It is a crucial tool for understanding the molecular recognition process and for structure-based drug design.

To study this compound, a docking simulation would be performed using the 3D structure of a relevant protein target. The simulation places the ligand into the protein's binding site in multiple possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity. researchgate.net The top-ranked pose represents the most likely binding mode.

Analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: For example, between the amino group or the carbonyl oxygen of the ligand and polar residues in the active site.

Hydrophobic interactions: Between the methylphenyl group of the ligand and nonpolar residues.

π-π stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan. frontiersin.org

Salt bridges: If any of the interacting partners are charged.

These simulations provide a structural hypothesis for the molecule's mechanism of action and can guide the design of new derivatives with improved binding affinity and selectivity. scispace.comresearchgate.net For instance, if a docking study reveals an empty hydrophobic pocket near the ligand, a new analog could be designed with an additional hydrophobic group to fill that pocket and enhance binding.

Chemical Transformations and Derivatization of 1 2 Amino 4 Methylphenyl Pyrrolidin 2 One

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, offers several positions for chemical modification. The primary sites for functionalization are the carbon atoms adjacent to the carbonyl group (α-position or C5) and the amide nitrogen (C2), as well as the methylene (B1212753) groups at C3 and C4.

The α-carbon (C5) to the carbonyl group is the most common site for functionalization due to the acidity of its protons, which can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. While direct functionalization of the C3 and C4 positions is less common, directed C-H functionalization strategies have been developed for related saturated N-heterocyles. acs.org

α-Arylation: Palladium-catalyzed α-arylation of N-protected pyrrolidines has been demonstrated, providing a pathway to 2-aryl-pyrrolidines. nih.govresearchgate.net This methodology involves the deprotonation of the α-position followed by coupling with an aryl halide. A similar approach could be envisioned for 1-(2-amino-4-methylphenyl)pyrrolidin-2-one, likely requiring protection of the amino group on the phenyl ring to prevent interference with the palladium catalyst.

Enzymatic Functionalization: Biocatalytic methods using engineered cytochrome P450 enzymes have been developed for the asymmetric α-C–H functionalization of N-aryl pyrrolidines with carbenes, leading to the formation of new C-C bonds with high enantioselectivity. rochester.edu

Direct Arylation: A redox-neutral, one-pot method for the direct α-arylation of pyrrolidines has been reported using a quinone monoacetal as an oxidant, which could potentially be adapted for pyrrolidinone systems. nih.gov

| Position | Reaction Type | Reagents/Conditions | Potential Product |

| C5 (α to C=O) | Nucleophilic (via enolate) | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., Ar-X, R-X) | 5-Aryl/Alkyl-1-(2-amino-4-methylphenyl)pyrrolidin-2-one |

| C4 | Directed C-H Arylation | Pd Catalyst, Directing Group | 4-Aryl-1-(2-amino-4-methylphenyl)pyrrolidin-2-one |

Transformations that alter the size of the pyrrolidinone ring are valuable for synthesizing other heterocyclic systems, such as six-membered piperidines or seven-membered diazepines.

Ring Expansion: While specific examples starting from N-aryl-2-pyrrolidinones are not abundant in the literature, general strategies for ring expansion of cyclic systems often involve rearrangement reactions. For instance, the reaction of N-(2-arylethyl) amines can lead to the formation of seven-membered dihydrobenzoazepines through intramolecular Friedel-Crafts cyclization. scispace.com A suitably functionalized pyrrolidinone might be induced to undergo similar expansions. Copper-catalyzed amination of aryl iodides followed by intramolecular lactamization has been used to afford pyrrolo-1,4-benzodiazepinediones, a seven-membered ring system. scispace.com

Ring Contraction: Ring contraction reactions are less common for pyrrolidinones. Photochemically induced ring contraction of N-chlorolactams has been shown to produce carbamates, representing a transformation from a larger to a smaller ring system, though not directly yielding a smaller heterocycle. scispace.com

Transformations of the Aminophenyl Moiety

The aminophenyl portion of the molecule offers a rich platform for derivatization, primarily through reactions involving the aromatic primary amine and electrophilic substitution on the phenyl ring.

The primary amino group is a versatile handle for introducing a wide variety of substituents.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is useful for introducing new functional groups and for protecting the amino group during other reactions. The acylation of N-(3'-aminopropyl)-2-pyrrolidinone has been reported as a route to new anticonvulsant compounds. nih.gov

Alkylation: N-alkylation can be achieved with alkyl halides. In related systems, 2-(3-alkylaminophenyl)quinolones have been synthesized, demonstrating the feasibility of alkylating an aminophenyl moiety. nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.

Imine/Schiff Base Formation: The amino group readily undergoes condensation reactions with aldehydes and ketones, typically under acid catalysis, to form imines (Schiff bases). youtube.com This reaction is reversible and is fundamental in dynamic covalent chemistry and the synthesis of various heterocyclic systems.

| Reaction | Reagent(s) | Product Type |

| Acylation | R-COCl, Base | N-Acyl derivative (Amide) |

| Alkylation | R-X, Base | N-Alkyl derivative (Secondary Amine) |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Imine Formation | R₂C=O, Acid catalyst | Imine (Schiff Base) |

The phenyl ring is activated towards electrophilic aromatic substitution by both the amino group and the methyl group, which are ortho, para-directing. The pyrrolidinone group, being an N-acyl substituent, is generally considered deactivating. The positions ortho and para to the activating amino and methyl groups are the most likely sites for substitution.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution pattern will be directed by the existing activating groups.

Nitration: Introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid over-substitution or side reactions.

The directing effects of the substituents on this compound are summarized below:

-NH₂ group (at C2): Strongly activating, ortho, para-directing (to C1, C3, C5).

-CH₃ group (at C4): Activating, ortho, para-directing (to C3, C5).

-N(C=O)R group (at C1): Deactivating, ortho, para-directing (to C2, C6).

Considering the combined effects, the most likely positions for electrophilic attack are C3 and C5, which are ortho to both the amino and methyl groups.

To perform cross-coupling reactions, the phenyl ring must first be functionalized with a halide (e.g., Br, I) or a triflate. This would typically be achieved through diazotization of the amino group followed by a Sandmeyer reaction, or potentially through directed ortho-halogenation if selectivity can be controlled.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could undergo palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters to form new C-C bonds. libretexts.orgnih.gov This reaction is a powerful tool for constructing biaryl structures. The successful coupling of halo derivatives of various heterocyclic systems demonstrates the broad applicability of this reaction. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org Starting from a halogenated derivative, this reaction could be used to introduce a variety of substituted amino groups onto the phenyl ring, complementing the reactivity of the existing primary amine. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. researchgate.net

| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Ar-X + R-B(OH)₂ | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Ar-X + R₂NH | Pd catalyst, Base, Ligand | C-N |

Development of Diverse Chemical Libraries Based on the this compound Scaffold

The structure of this compound is well-suited for the generation of combinatorial chemical libraries. The presence of two distinct reactive sites—the primary aromatic amine and the pyrrolidin-2-one ring—allows for the introduction of a variety of chemical moieties in a controlled and systematic manner. The general strategy involves the parallel or combinatorial synthesis approach where a common core is reacted with a set of diverse building blocks. nih.gov

The primary aromatic amine is a versatile handle for a multitude of chemical transformations. It can readily undergo acylation, sulfonylation, alkylation, arylation, and reductive amination, among other reactions. Each of these reaction types can be employed with a large set of commercially available or readily synthesizable building blocks, such as carboxylic acids, sulfonyl chlorides, alkyl halides, and aldehydes or ketones. This allows for the generation of a vast number of derivatives from a single scaffold.

For instance, a chemical library can be constructed by reacting this compound with a diverse set of carboxylic acids to form a library of amides. Similarly, a library of sulfonamides can be synthesized using a variety of sulfonyl chlorides. The pyrrolidin-2-one ring, while generally less reactive than the aromatic amine, can also be functionalized, for example, through reactions at the α-carbon to the carbonyl group via enolate chemistry, or by ring-opening reactions under specific conditions. mdpi.com

The "scaffold-based" approach to library design is a powerful tool in medicinal chemistry for the discovery of new bioactive molecules. ijpsr.com By keeping the core structure of this compound constant and systematically varying the substituents, it is possible to explore the structure-activity relationship (SAR) of the resulting compounds.

Below is an interactive data table illustrating a hypothetical combinatorial library derived from the this compound scaffold.

| Library ID | Derivatization Site | Reaction Type | Building Block (R-X) | Resulting Functional Group |

| LIB-AM-001 | Aromatic Amine | Acylation | R-COOH | Amide |

| LIB-AM-002 | Aromatic Amine | Sulfonylation | R-SO₂Cl | Sulfonamide |

| LIB-AM-003 | Aromatic Amine | Reductive Amination | R-CHO | Secondary Amine |

| LIB-PY-001 | Pyrrolidinone (α-C) | Alkylation | R-Br | α-Substituted Lactam |

Investigation of Regioselectivity and Chemoselectivity in Complex Derivatization Schemes

When designing complex derivatization schemes for a bifunctional molecule like this compound, the concepts of regioselectivity and chemoselectivity are of paramount importance. These principles dictate which functional group will react and at which position, which is crucial for achieving the desired molecular architecture.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the primary aromatic amine is significantly more nucleophilic than the amide nitrogen of the pyrrolidinone ring. Therefore, in reactions with electrophiles such as acyl chlorides or sulfonyl chlorides, the reaction will occur chemoselectively at the aromatic amine. The amide bond of the lactam is generally unreactive under these conditions due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity.

For instance, the treatment of this compound with one equivalent of an alkyl halide under basic conditions would be expected to result in selective N-alkylation of the aromatic amine. rsc.orgnih.gov The amide nitrogen would not be sufficiently nucleophilic to compete in this reaction.

Regioselectivity comes into play when a reaction can occur at different positions on the molecule. For the aromatic ring of this compound, electrophilic aromatic substitution reactions would be directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The pyrrolidin-2-one substituent is likely to be a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. The interplay of these directing effects will determine the regiochemical outcome of reactions such as halogenation, nitration, or Friedel-Crafts reactions on the aromatic ring. Given the strong activating and directing effect of the amino group, substitution would be expected to occur at the positions ortho and para to it.

The following table summarizes the expected selectivity in various derivatization reactions of this compound.

| Reaction Type | Reagent | Expected Chemoselectivity | Expected Regioselectivity |

| Acylation | Acetyl Chloride | Reaction at the aromatic amine | N-acylation |

| Sulfonylation | Tosyl Chloride | Reaction at the aromatic amine | N-sulfonylation |

| N-Alkylation | Methyl Iodide | Reaction at the aromatic amine | N-alkylation |

| Bromination | Bromine | Reaction on the aromatic ring | Ortho/para to the amino group |

Structure Activity Relationship Sar Studies of Analogous Pyrrolidinone Systems: Theoretical and Mechanistic Aspects

General Principles of SAR in Pyrrolidinone Derivatives and N-Aryl Lactams

The biological activity of pyrrolidinone derivatives is intrinsically linked to their chemical structure. The five-membered lactam ring serves as a versatile framework that can be extensively modified to interact with a wide array of biological targets. nih.govnih.govbohrium.com SAR studies for this class of compounds generally focus on three main regions: the pyrrolidinone ring itself, the substituent on the nitrogen atom (the N-aryl group in N-aryl lactams), and substituents at other positions on the lactam ring. nih.gov

The fundamental principle of SAR in this context is that minor structural modifications can lead to significant changes in pharmacological activity. nih.govbohrium.com The pyrrolidinone scaffold's value is enhanced by its sp3-hybridized carbons, which allow for efficient exploration of three-dimensional pharmacophore space, a key factor in molecular recognition by biological targets. nih.gov

Key SAR principles for pyrrolidinone derivatives include:

The N-Aryl Moiety: In N-aryl lactams, the nature and substitution pattern of the aryl group are critical determinants of activity. The electronic properties and steric bulk of the aryl ring influence how the molecule fits into and interacts with a target protein's binding pocket. researchgate.netnih.gov

Ring Substituents: Modifications on the carbon atoms of the pyrrolidinone ring can modulate potency, selectivity, and pharmacokinetic properties. For instance, SAR studies on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors showed that small, lipophilic substituents were preferable for optimal potency. rsc.orgrsc.org

The Lactam Carbonyl: The carbonyl group of the lactam is a key feature, often participating in hydrogen bonding interactions with biological targets. Its reactivity can be influenced by adjacent substituents. nih.gov

Stereochemistry: The stereogenicity of the carbons in the pyrrolidinone ring is a significant feature. Different stereoisomers can exhibit vastly different biological profiles due to the specific three-dimensional arrangement required for interaction with enantioselective proteins like enzymes and receptors. nih.gov

Influence of Substituent Effects on Molecular Recognition and Interaction Profiles

Substituents on the pyrrolidinone core and the N-aryl ring exert profound control over the molecule's interaction profile through a combination of electronic and steric effects. These effects directly influence molecular recognition by modulating the strength and type of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) with the target.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the N-aryl ring can alter the electron density of the entire system. Strongly electron-withdrawing groups can enhance the electrophilicity of the lactam carbonyl, potentially increasing its reactivity towards nucleophilic residues in an enzyme's active site. nih.gov For instance, in studies of N-aryl α-methylene-γ-lactams, a linear free-energy relationship was observed between the reactivity and the Hammett parameter of the N-aryl substituent, indicating a direct electronic influence. nih.gov

Steric and Lipophilic Effects: The size, shape, and lipophilicity of substituents are critical for achieving optimal fit within a binding site.

Lipophilicity: In one study on NAAA inhibitors, SAR data revealed that small, lipophilic 3-phenyl substituents were preferred for optimal potency. rsc.org This suggests the presence of a hydrophobic pocket in the enzyme's active site that accommodates these groups.

Steric Hindrance: Bulky substituents can either enhance binding by creating more favorable van der Waals contacts or diminish activity by causing steric clashes that prevent the molecule from adopting the necessary conformation for binding.

Conformationally Restricted Linkers: Introducing rigid linkers or substituents can limit the conformational flexibility of a molecule. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if it favors an inactive one. Such linkers have been shown to improve selectivity for certain enzymes by disfavoring binding to others. rsc.orgrsc.org

The following table summarizes the observed effects of various substituents on the activity of analogous pyrrolidinone and lactam systems based on published research findings.

| Class of Compound | Substituent/Modification | Position | Observed Effect on Activity/Interaction | Reference(s) |

| Pyrrolidine Amides | Small, lipophilic groups | 3-position of terminal phenyl group | Increased inhibitory potency against NAAA | rsc.org, rsc.org |

| N-Aryl Lactams | OMe, OH groups | 2-position of naphthalene (B1677914) ring | Shifted activity from agonist to antagonist | researchgate.net |

| Cephalosporins | Electron-withdrawing groups | C3 position | Enhances the electrophilicity of the β-lactam carbonyl | nih.gov, nih.gov |

| Pyrrolidine-2,5-diones | 3-benzhydryl, 3-isopropyl | 3-position | Favorable anticonvulsant activity in the scPTZ test | nih.gov |

| Pyrrolidine-2,5-diones | Phenylpiperazine with 3-trifluoromethyl | N-substituent | Most active in the MES test for anticonvulsant activity | nih.gov |

Conformational Analysis and Identification of Potential Bioactive Conformations

The non-planar nature of the saturated pyrrolidinone ring allows it to adopt various conformations, a phenomenon known as "pseudorotation". nih.gov The specific conformation, or three-dimensional shape, of a molecule is often what determines whether it can bind effectively to its biological target. Therefore, conformational analysis is a cornerstone of SAR studies for these systems.

The geometry of the pyrrolidinone ring can be described by two pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). nih.gov The ring typically exists in various envelope (E) and twisted (T) conformations. nih.gov The preference for a particular conformation is heavily influenced by the substituents on the ring. nih.gov

Puckering Control: Inductive and stereoelectronic factors from substituents control the puckering of the pyrrolidinone ring. nih.gov For example, in derivatives of proline (a pyrrolidine carboxylic acid), the ring can adopt two specific envelope conformations known as Cγ-endo and Cγ-exo. A Cγ-endo pucker was found to be more stable in certain β-proline oligopeptides. frontiersin.org The strategic placement of substituents, such as fluorine, can be used to favor one conformation over the other, effectively "locking" the ring into a desired shape. nih.gov

Bioactive Conformation: The goal of conformational analysis is to identify the specific conformation(s) responsible for biological activity. By comparing the preferred conformations of highly active compounds with those of inactive analogues, researchers can build a model of the bioactive conformation. Computational methods, such as molecular modeling, alongside experimental techniques like NMR spectroscopy, are essential tools for this analysis. nih.govfrontiersin.org

The table below illustrates how substituents can dictate the conformational preferences of the pyrrolidinone ring.

| Compound Type | Substituent | Preferred Conformation | Significance | Reference(s) |

| L-Proline Derivatives | (Unsubstituted) | Cγ-endo | Natural preference of the amino acid | nih.gov |

| Trans-4-fluoroproline | trans-4-Fluoro | Cγ-exo | Fluorine's inductive effect reverses the natural preference | nih.gov |

| Cis-4-fluoroproline | cis-4-Fluoro | Cγ-endo | Stereochemistry of the substituent maintains the endo pucker | nih.gov |

| β-Proline Oligopeptides | 5-phenylpyrrolidine-2-carboxylate units | Cγ-endo | More stable conformation determined by quantum mechanics | frontiersin.org |

Understanding these conformational preferences is critical for designing molecules that are pre-organized to fit their target, which can lead to enhanced potency and selectivity.

Rational Design Strategies for Modulating Chemical Properties through Targeted Structural Modifications

Rational drug design utilizes the insights gained from SAR and conformational studies to create novel molecules with improved properties. researchgate.netresearchgate.net This approach moves beyond trial-and-error synthesis by making targeted, hypothesis-driven modifications to a lead compound.

Key strategies include:

Lead Optimization: This involves iterative modification of a known active compound (a "lead") to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net QSAR (Quantitative Structure-Activity Relationship) models are often employed to guide these modifications. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). The goal is to enhance a desired property (e.g., metabolic stability, potency) while retaining the core biological activity. For example, switching a pyridine (B92270) ring to a thiazole (B1198619) scaffold in a series of metallo-β-lactamase inhibitors led to a significant leap in both enzyme inhibition and bacterial penetration. acs.org

Structure-Based Design: When the 3D structure of the biological target is known (e.g., from X-ray crystallography), computational tools like molecular docking can be used to predict how a designed molecule will bind. nih.gov This allows chemists to design modifications that introduce specific, favorable interactions (like new hydrogen bonds or salt bridges) with the target protein. acs.org For example, crystal structures of inhibitors bound to their target enzyme revealed that an Arg228 side chain was displaced to create a strong salt-bridge interaction with the inhibitor's carboxylate group, a key insight for designing future analogues. acs.org

Conformational Restriction: As discussed previously, introducing rigid elements or specific substituents can lock a flexible molecule into its bioactive conformation. researchgate.net This reduces the entropic penalty of binding and can lead to a significant increase in potency.

By applying these strategies, medicinal chemists can systematically refine the structure of pyrrolidinone derivatives to optimize their interaction with a specific biological target, ultimately leading to the development of more effective and safer therapeutic agents. researchgate.net

Future Research Directions and Advanced Methodological Perspectives for 1 2 Amino 4 Methylphenyl Pyrrolidin 2 One

Development of Novel, Sustainable, and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research on 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one will likely focus on developing synthetic routes that adhere to the principles of green chemistry, minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Traditional methods for the synthesis of N-aryl lactams often involve stoichiometric reagents and harsh reaction conditions. Greener alternatives could explore catalytic C-N bond-forming reactions, such as Buchwald-Hartwig or Ullmann-type couplings, using more sustainable catalysts and solvent systems. For instance, replacing toxic, high-boiling point aprotic polar solvents like DMF with greener alternatives such as ionic liquids or deep eutectic solvents could significantly improve the environmental profile of the synthesis. unife.it Another promising avenue is the direct synthesis from γ-aminobutyric acid (GABA) derivatives and substituted anilines through catalytic dehydrative cyclization, a process that generates water as the only byproduct. researchgate.net

| Parameter | Traditional Synthesis Approach | Potential Green Synthesis Approach |

| Solvent | High-boiling, toxic solvents (e.g., DMF, NMP) | Benign alternatives (e.g., water, ethanol (B145695), ionic liquids) |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts (enzymes) |

| Energy Input | High temperatures, prolonged heating | Microwave-assisted synthesis, lower reaction temperatures |

| Atom Economy | Often moderate, produces significant waste | High, aims for minimal byproducts (e.g., dehydrative cyclization) |

| Starting Materials | Petrochemical-based | Bio-based or renewable feedstocks |

The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, would further enhance the efficiency and sustainability of synthesizing this compound and its derivatives. nih.gov

Exploration of Advanced Catalytic Systems and Flow Chemistry Methodologies

Advanced catalytic systems and continuous flow chemistry are transformative technologies that offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. azolifesciences.com

Advanced Catalysis: Research could focus on designing highly efficient homogeneous or heterogeneous catalysts for the key bond-forming steps in the synthesis of this compound. For example, developing novel ligands for palladium or copper catalysts could enable C-N cross-coupling reactions to proceed under milder conditions with lower catalyst loadings. mdpi.com The use of organocatalysts, which are metal-free small organic molecules, represents another attractive strategy, particularly for asymmetric synthesis to produce specific enantiomers of derivatives if a chiral center is introduced. unibo.it

Flow Chemistry: Migrating the synthesis from traditional batch reactors to continuous flow systems could offer numerous advantages. nih.govdrugdiscoverytrends.com Flow chemistry utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed. unimi.it This setup allows for superior heat and mass transfer, precise control of residence time, and the safe handling of hazardous intermediates or exothermic reactions. azolifesciences.com A multi-step synthesis of derivatives could be "telescoped" into a continuous sequence, eliminating the need for intermediate isolation and purification, thereby accelerating the production process. mdpi.com Photochemical and electrochemical methods, which are often difficult to scale up in batch processes, can be efficiently implemented in flow reactors, potentially unlocking novel reaction pathways for modifying the this compound scaffold. acs.org

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, precise temperature control |

| Safety | Handling of unstable intermediates can be hazardous | In-situ generation and immediate consumption of hazardous species |

| Scalability | Often requires re-optimization for different scales | Scaled by running the system for a longer duration ("scale-out") |

| Process Control | Limited control over mixing and reaction time | Precise control over residence time, stoichiometry, and mixing |

| Automation | Difficult to fully automate multi-step processes | Readily automated for library synthesis and process optimization |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Synthesis Prediction

Artificial intelligence and machine learning are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can be leveraged to accelerate the design of new analogs of this compound and to predict efficient synthetic pathways.

| AI/ML Application | Description | Potential Impact on Research |

| De Novo Design | Generative models (e.g., GANs, VAEs) create novel molecular structures. crimsonpublishers.com | Rapidly explores new chemical space around the core scaffold. |

| Predictive Modeling (QSAR) | ML algorithms predict biological activity or properties from molecular structure. researchgate.net | Prioritizes high-potential compounds for synthesis, reducing costs. |

| Retrosynthesis Prediction | AI algorithms suggest disconnection pathways to identify potential starting materials. | Accelerates the planning phase of synthesizing new derivatives. |

| Reaction Outcome Prediction | Models predict the yield and success of a chemical reaction under specific conditions. researchgate.net | Optimizes synthetic routes with fewer experiments. |

Potential as a Modular Scaffold for the Construction of Complex Molecular Architectures and Functional Materials

The structure of this compound is well-suited for use as a modular building block, or scaffold, for creating more complex molecules. The pyrrolidine (B122466) ring is a "privileged scaffold" in medicinal chemistry, frequently found in biologically active compounds. nih.govresearchgate.netontosight.ai

The primary amine group (-NH2) on the phenyl ring is a versatile functional handle that can be readily modified through reactions such as acylation, alkylation, or diazotization, allowing for the attachment of various other molecular fragments. Similarly, the aromatic ring itself can undergo electrophilic substitution reactions to introduce additional substituents. The lactam moiety of the pyrrolidinone ring also presents opportunities for chemical modification. This modularity enables the systematic construction of compound libraries for high-throughput screening in drug discovery programs. nih.govdrugs.ie

Beyond medicinal chemistry, this scaffold could be incorporated into larger molecular architectures to create novel functional materials. For example, by attaching polymerizable groups, it could be used as a monomer for the synthesis of specialty polymers with unique thermal or optical properties. Its ability to coordinate with metal ions through the amine and lactam oxygen could also be explored for the development of new catalysts or sensor materials.

Advanced Mechanistic and Theoretical Studies to Uncover Deeper Chemical Insights

A thorough understanding of the electronic structure, reactivity, and conformational dynamics of this compound is crucial for rationally designing its derivatives and optimizing its synthesis. Advanced computational chemistry methods can provide profound insights that are often difficult to obtain through experimental means alone. researchgate.net

Mechanistic Studies: Theoretical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of reactions involving this molecule. For instance, computational modeling could map the energy profiles of different synthetic routes, identify key transition states, and explain observed regioselectivity or stereoselectivity. nih.gov This knowledge can be used to fine-tune reaction conditions to favor desired outcomes.

Property Prediction: Computational methods can predict a wide range of molecular properties, including spectral characteristics (NMR, IR), redox potentials, and acidity/basicity (pKa). These predictions can aid in the characterization of new derivatives and help in designing molecules with specific electronic properties. Molecular dynamics simulations can be used to study the conformational preferences of the molecule and its interactions with biological macromolecules like proteins or enzymes, providing a basis for structure-based drug design. researchgate.netebi.ac.uk

Q & A

Q. What are the primary synthetic routes for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-pyrrolidinone and a substituted aryl halide. For example, coupling 2-pyrrolidinone with 2-amino-4-methylbromobenzene under catalytic conditions (e.g., CuI/ligand systems) can yield the target compound. Reaction parameters such as solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading significantly affect yields. Evidence from analogous compounds shows that iodobenzene derivatives (e.g., 4-fluorophenyl iodide) achieve higher yields (~85%) compared to bromo analogs (~59%) due to better leaving-group efficacy . Optimizing stoichiometry and using microwave-assisted synthesis may further enhance efficiency.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity and proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidinone carbonyl at ~175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C11H13N2O, MW 193.24) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals, which may necessitate recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 or HepG2) and IC50/EC50 protocols with triplicate measurements .

- Comparative SAR Studies : Test structural analogs (e.g., fluorophenyl or methoxyphenyl variants) to isolate substituent effects .

- Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

For example, 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one showed divergent antioxidant activities in different models, highlighting the need for assay harmonization .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrrolidin-2-ones, the carbonyl group is typically electrophilic, while the amino group acts as a nucleophile .

- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics .

- Docking Studies : Map interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the amino and carbonyl moieties .

These methods were validated in studies on 1-(4-fluorophenyl)pyrrolidin-2-one, where DFT accurately predicted regioselectivity in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.